molecular formula C20H23NO4 B267042 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B267042
M. Wt: 341.4 g/mol
InChI Key: SRPPFASCGNPQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target BTK, a protein that plays a crucial role in the development and progression of various types of cancer.

Mechanism of Action

2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide exerts its anti-cancer effects by selectively inhibiting BTK, a protein that is involved in the signaling pathways that regulate the survival and proliferation of cancer cells. By blocking BTK activity, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can induce cell death and inhibit the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have other biochemical and physiological effects. For example, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can modulate the immune response by inhibiting BTK signaling in immune cells, which may have implications for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its high potency and selectivity for BTK, which makes it a promising candidate for the development of new cancer therapies. However, like all drugs, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has some limitations. For example, its efficacy may be limited by the development of drug resistance, and it may have off-target effects that could lead to unwanted side effects.

Future Directions

There are several future directions for research on 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One area of interest is the development of new combination therapies that incorporate 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide with other anti-cancer drugs to enhance its anti-tumor activity. Another area of research is the identification of biomarkers that can predict response to 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, which could help to personalize treatment for cancer patients. Additionally, further studies are needed to fully understand the mechanisms underlying the immune-modulatory effects of 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, which could have implications for the treatment of autoimmune diseases.
In conclusion, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. Its selective inhibition of BTK makes it a promising candidate for the development of new cancer therapies, and its immune-modulatory effects may have implications for the treatment of autoimmune diseases. Further research is needed to fully understand the potential of 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide and to identify new therapeutic strategies that can maximize its anti-tumor activity.

Synthesis Methods

The synthesis of 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves a multi-step process that begins with the reaction of 3-methylphenol with 3-bromoanisole to produce 2-(3-methylphenoxy)anisole. This intermediate is then reacted with 3-(tetrahydro-2-furanylmethoxy)phenylboronic acid in the presence of a palladium catalyst to yield the final product, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide.

Scientific Research Applications

2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various types of cancer, including B-cell malignancies, solid tumors, and hematologic malignancies. In preclinical studies, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs.

properties

Product Name

2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C20H23NO4/c1-15-5-2-7-17(11-15)25-14-20(22)21-16-6-3-8-18(12-16)24-13-19-9-4-10-23-19/h2-3,5-8,11-12,19H,4,9-10,13-14H2,1H3,(H,21,22)

InChI Key

SRPPFASCGNPQAL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Origin of Product

United States

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